(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol
Description
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a chloro group at the 4-position, a propyl group at the 1-position, and a hydroxymethyl group at the 5-position of the pyrazole ring.
Properties
IUPAC Name |
(4-chloro-2-propylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGLGZJNWZGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-chloro-1-propylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the hydroxymethyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: 4-Chloro-1-propyl-1H-pyrazol-5-carboxylic acid
Reduction: 1-Propyl-1H-pyrazol-5-yl)methanol
Substitution: 4-Amino-1-propyl-1H-pyrazol-5-yl)methanol
Scientific Research Applications
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is not well-documented. it is likely to interact with biological targets through its functional groups. The chloro and hydroxymethyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)methanol
- 4-Chloro-1-ethyl-1H-pyrazol-5-yl)methanol
- 4-Chloro-1-butyl-1H-pyrazol-5-yl)methanol
Uniqueness
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1-position and the hydroxymethyl group at the 5-position differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Biological Activity
(4-Chloro-1-propyl-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C7H11ClN2O
- CAS Number: 1599383-17-1
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-1-propyl-1H-pyrazole with formaldehyde under basic conditions. This process can yield high purity products suitable for biological testing.
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 4-Chloro-1-propyl-1H-pyrazole + Formaldehyde | Basic conditions | This compound |
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole compounds have shown comparable antibacterial activity to commercial antibiotics like linezolid and cefaclor .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit specific biochemical pathways involved in inflammation, although detailed mechanisms remain to be fully elucidated.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit certain enzymes, which could be beneficial in drug development. For example, it has shown promise in inhibiting phosphodiesterase IV, which is relevant for treating respiratory diseases and other inflammatory conditions .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloro group and the pyrazole ring are crucial for binding affinity to these targets, potentially leading to modulation of enzymatic activities or receptor interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity Study : A study evaluated various pyrazole derivatives against Escherichia coli and Staphylococcus aureus, revealing that some derivatives exhibited significant antibacterial properties with minimal inhibitory concentrations comparable to established antibiotics .
- Anti-inflammatory Research : Research focused on the anti-inflammatory effects of pyrazole compounds indicated that certain derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic use in inflammatory diseases .
- Enzyme Inhibition Analysis : Investigations into enzyme inhibition showed that pyrazole derivatives could effectively inhibit phosphodiesterase IV, demonstrating their potential as therapeutic agents for respiratory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
